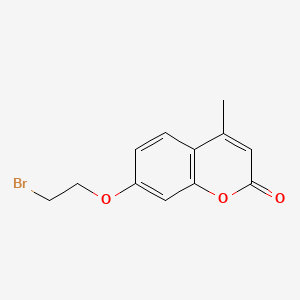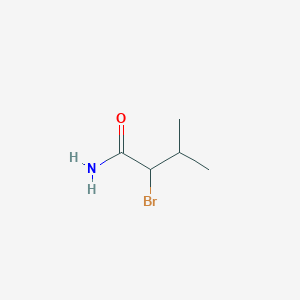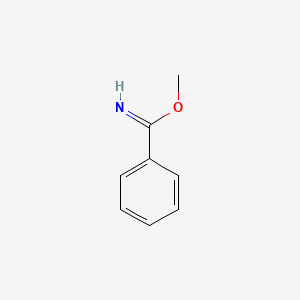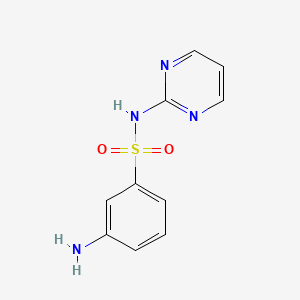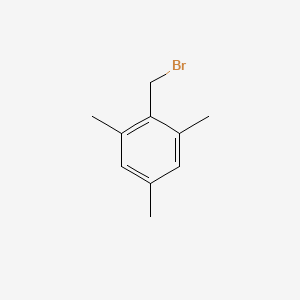
2-(Bromomethyl)-1,3,5-trimethylbenzene
説明
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-1,3,5-trimethylbenzene and related compounds has been explored through various methods. For instance, the synthesis and crystal structure of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene highlight the compound's formation and crystalline characteristics, demonstrating its triclinic system and intricate molecular packing stabilized through van der Waals and weak interactions (Arockia Samy & Alexander, 2012).
Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)-1,3,5-trimethylbenzene, particularly in its crystalline form, reveals significant insights into its spatial arrangement and interactions. The crystal structure analysis of similar compounds has shown diverse packing motifs influenced by bromo and bromomethyl substituents, indicating a complex interplay of interactions that define its structure (Jones et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 2-(Bromomethyl)-1,3,5-trimethylbenzene encompass a range of transformations, including its role in the synthesis of polymers and other complex molecules. Its reactivity and functionalization potential have been demonstrated in studies focusing on the preparation of hyperbranched polyethers, where 5-(Bromomethyl)-1,3-dihydroxybenzene undergoes self-condensation, illustrating the compound's versatility (Uhrich et al., 1992).
Physical Properties Analysis
The physical properties of 2-(Bromomethyl)-1,3,5-trimethylbenzene, including its solvates, have been a subject of extensive study. For example, the solvates of related bromomethyl-substituted benzenes were obtained and analyzed, providing valuable data on their crystal structures and implications for their physical behavior (Szlachcic et al., 2007).
Chemical Properties Analysis
The chemical properties of 2-(Bromomethyl)-1,3,5-trimethylbenzene, including its interactions and bonding patterns, have been explored through structural determinations and analysis of its derivatives. Studies on bromo- and bromomethyl-substituted benzenes provide insights into the compound's chemical environment and its interaction dynamics, such as C–H···Br and C–Br···π interactions, which are crucial for understanding its reactivity and applications (Jones et al., 2012).
科学的研究の応用
1. Synthesis of Block Copolymers
- Application Summary: The compound is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .
- Methods of Application: 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) was obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide .
- Results or Outcomes: The primary parameters, for example concentration, and time that affect reaction were evaluated. The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .
2. Synthesis of Bromopyrenes
- Application Summary: Bromopyrenes, which can be synthesized using bromine-substituted precursors like the one you mentioned, are significant in synthetic chemistry, materials science, and environmental studies .
- Methods of Application: The yield of reaction with Br 2 varies depending on reaction time and conditions, while using 1,3-dibromo-5,5-dimethylhydantoin (DBMH) in CH 2 Cl 2 for 1 h achieves a high yield of a mixture of isomers—97% .
- Results or Outcomes: The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties, posing challenges in synthesis and purification .
3. Bromomethylation of Thiols
- Application Summary: This compound can be used in the bromomethylation of thiols, which results in bromomethyl sulfides. These are useful building blocks in various chemical syntheses .
- Methods of Application: The bromomethylation of thiols is achieved using paraformaldehyde and HBr/AcOH. This method minimizes the generation of highly toxic byproducts .
- Results or Outcomes: The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemo-tolerant applicability .
4. Synthesis of Boronic Acid-Functionalized Benzyl Viologen
- Application Summary: 2-(Bromomethyl)phenylboronic acid, a similar compound, can be used to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine. o-BBV finds its application as a chemosensor to sense glucose in aqueous water .
- Methods of Application: The synthesis involves the reaction of 2-(Bromomethyl)phenylboronic acid with 4,4′-bipyridine .
- Results or Outcomes: The resulting o-BBV can be used as a chemosensor to sense glucose in aqueous water .
5. Bromomethylation of Aliphatic Thiols
- Application Summary: Aliphatic thiols can be bromomethylated in excellent yields, although lower yielding 2g is attributed to its high volatility. t-Butyl bromomethyl sulfide (2i), a sterically challenging and volatile material that has been used as a synthetic equivalent of the methylmercaptan group (–CH2–SH), was obtained .
- Methods of Application: The bromomethylation of aliphatic thiols is achieved using paraformaldehyde and HBr/AcOH .
- Results or Outcomes: The preparation of structurally diverse α-bromomethyl sulfides illustrates the chemo-tolerant applicability .
6. Substitution Reactions of Polynuclear Aromatic Hydrocarbons
- Application Summary: Although naphthalene, phenanthrene, and anthracene resemble benzene in many respects, they are more reactive than benzene in both substitution and addition reactions .
- Methods of Application: Quantum-mechanical calculations show that these polynuclear aromatic hydrocarbons are more reactive than benzene .
- Results or Outcomes: This increased reactivity is expected on theoretical grounds .
Safety And Hazards
特性
IUPAC Name |
2-(bromomethyl)-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQNEJUMZTWMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283507 | |
| Record name | 2-(bromomethyl)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1,3,5-trimethylbenzene | |
CAS RN |
4761-00-6 | |
| Record name | 4761-00-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(bromomethyl)-1,3,5-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-1,3,5-trimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



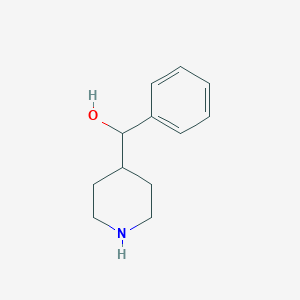
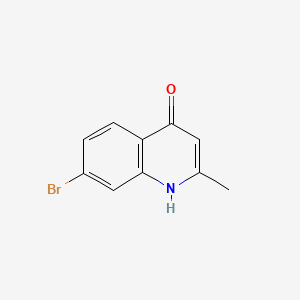
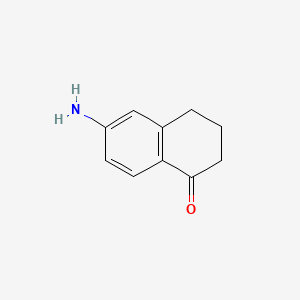
![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)
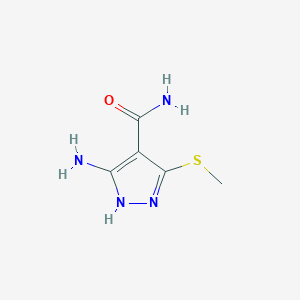
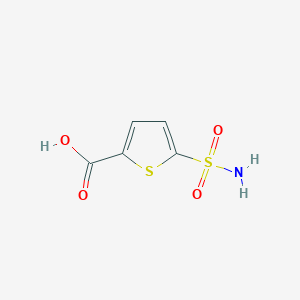
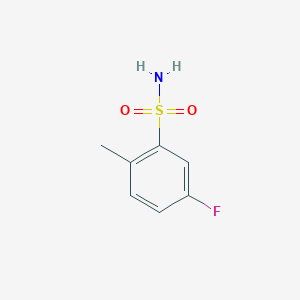
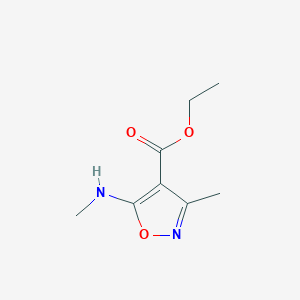
![1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one](/img/structure/B1267462.png)

